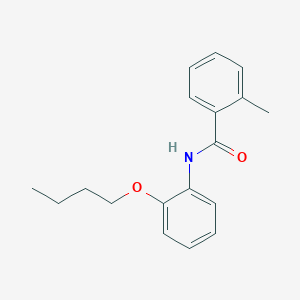

N-(2-butoxyphenyl)-2-methylbenzamide

Description

Properties

IUPAC Name |

N-(2-butoxyphenyl)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-4-13-21-17-12-8-7-11-16(17)19-18(20)15-10-6-5-9-14(15)2/h5-12H,3-4,13H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRIXROHRJCFNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-butoxyaniline. The process can be carried out under acidic or basic conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(2-butoxyphenyl)-2-methylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Medicine: Research has explored its use in drug development, particularly for conditions involving fibrosis.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-butoxyphenyl)-2-methylbenzamide exerts its effects involves the inhibition of specific molecular pathways. For instance, it has been shown to suppress myofibroblast transdifferentiation and extracellular matrix deposition, which are key processes in fibrosis . The compound targets pathways involving SMURF2, a potential therapeutic target network .

Comparison with Similar Compounds

Alkyl and Aryl Substituents

Compounds with alkyl or aryl substituents on the benzamide core exhibit distinct physicochemical and biological behaviors:

Heterocyclic Substituents

Heterocyclic modifications significantly alter bioactivity:

- N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-2-methylbenzamide (): Incorporates a benzothiazole ring, demonstrating potent anticancer activity (IC₅₀ < 10 μM in some cell lines) due to interactions with kinase pathways .

- 2-Chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide (): A furan-sulfonyl hybrid with reported anti-inflammatory properties .

Comparison: The absence of heterocycles in this compound may limit its target specificity but could broaden its applicability in non-enzymatic contexts.

Functional Group Variations

Functional groups such as nitro, ureido, or sulfonamide moieties critically influence reactivity:

- Nitro Group () : In N-[4-(butan-2-yl)phenyl]-2-methylbenzamide, the nitro substituent facilitates bioreduction, generating reactive intermediates for cytotoxic effects.

- Ureido Linkage (): N-(2-(3-(2-methoxyphenyl)ureido)phenyl)-2-methylbenzamide shows enhanced binding affinity to enzymes via hydrogen bonding, with IC₅₀ values in the nanomolar range .

- Sulfonamide Group (): 2-Methyl-N-tosylbenzamide exhibits higher acid stability compared to non-sulfonylated analogs, making it suitable for harsh synthetic conditions .

Implication for this compound : The butoxy ether may confer metabolic stability but reduce electrophilic reactivity compared to nitro or sulfonamide groups.

Antimicrobial and Anticancer Profiles

and provide comparative biological data for benzamide derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity | Reference |

|---|---|---|---|---|

| This compound | Moderate (predicted) | High (predicted) | Low (predicted) | — |

| N-Benzyl-2-methylaminobenzenes | Low | Moderate | High | |

| N-(5,6-Dimethoxybenzothiazol-2-yl)-2-methylbenzamide | Not reported | High | Moderate |

Notable Trend: Anticancer activity correlates with bulky substituents (e.g., benzothiazole in ), suggesting that the butoxy group in this compound may similarly enhance tumor-targeting efficacy.

Q & A

Q. Optimization Tips :

- Control temperature (e.g., 4°C to rt for acyl chloride reactions) to minimize side products .

- Purify via column chromatography with gradients of ethyl acetate/hexane.

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. Key signals include aromatic protons (δ 6.5–8.5 ppm) and methyl/methoxy groups (δ 2.0–3.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks).

- X-ray Crystallography : SHELXL or SHELXS software refines crystal structures. For example, SHELXL handles high-resolution data and twinning .

- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends.

Advanced Tip : Use ORTEP-3 or WinGX for visualizing thermal ellipsoids and hydrogen-bonding networks .

How can researchers resolve discrepancies in reported biological activities of this compound?

Advanced Research Question

- Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values in anticancer assays) .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., enzymes or receptors).

- Structural Analog Comparison : Compare with halogen-substituted analogs (e.g., bromo vs. chloro derivatives) to isolate substituent effects .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile conflicting datasets from independent studies.

What computational strategies predict the binding interactions of this compound with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-protein interactions. Focus on hydrophobic pockets accommodating the butoxyphenyl group .

- Density Functional Theory (DFT) : Calculate electron distribution maps to identify reactive sites (e.g., electrophilic carbons in the benzamide ring) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Data Interpretation : Cross-reference computational results with experimental SAR (Structure-Activity Relationship) data .

What safety protocols are recommended for handling this compound in laboratory settings?

Regulatory/Advanced Question

- Hazard Classification : Classified as UN3077 ("Environmentally hazardous solid"), requiring Category III packaging .

- Waste Disposal : Incinerate at >1000°C with scrubbers to prevent release of fluorinated byproducts.

- PPE : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact .

How do structural modifications influence the pharmacokinetic properties of this compound?

Advanced Research Question

- LogP Optimization : Introduce polar groups (e.g., -OH or -NH₂) to improve solubility. For example, methoxy-to-hydroxy substitution reduces LogP by ~1.5 units .

- Metabolic Stability : Replace labile esters with amides to resist hepatic hydrolysis.

- Bioavailability : Nanoformulation (e.g., liposomal encapsulation) enhances absorption in vivo .

Experimental Design : Use Caco-2 cell monolayers to assess intestinal permeability.

What are the best practices for crystallizing this compound for X-ray studies?

Advanced Research Question

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for slow evaporation.

- Temperature Gradients : Cool from 50°C to 4°C over 48 hours to grow single crystals.

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine with SHELXL, applying TWIN/BASF commands for twinned crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.